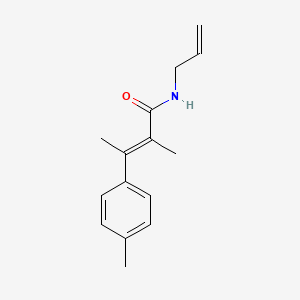
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- can be achieved through several methods. One common approach involves the use of phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles . Another method includes a one-pot sequence via a silver (I)-catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver (I) and phosphine is common in these processes to facilitate the formation of the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce saturated compounds .
Applications De Recherche Scientifique
2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study the interactions between heterocyclic compounds and biological systems. In medicine, derivatives of this compound are investigated for their potential therapeutic properties . Industrially, it is utilized in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- involves its interaction with molecular targets and pathways within biological systems. The compound can undergo valence isomerization to form 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . This valence tautomerism plays a crucial role in its chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2H-Pyran, 2-ethyltetrahydro-2-methyl-4-methylene- include 2H-Pyran, tetrahydro-2-methyl-, and 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- . These compounds share structural similarities but differ in their substituents and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance in the field of heterocyclic chemistry .
Propriétés
Numéro CAS |
60335-75-3 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-4-methylideneoxane |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h2,4-7H2,1,3H3 |
Clé InChI |
DVOPXMQXWUYUNR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=C)CCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
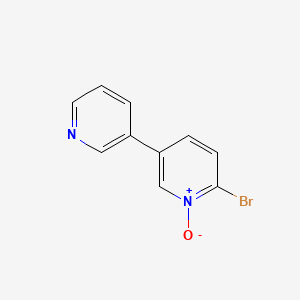
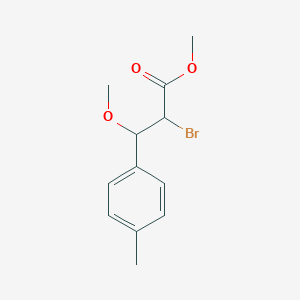
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
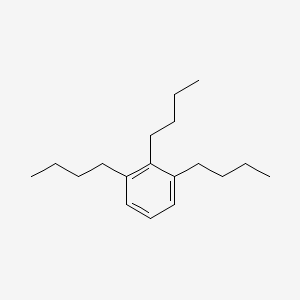
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


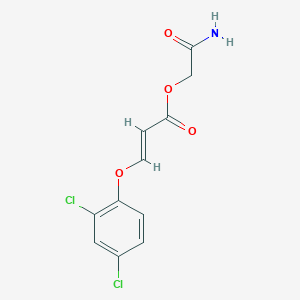
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)

